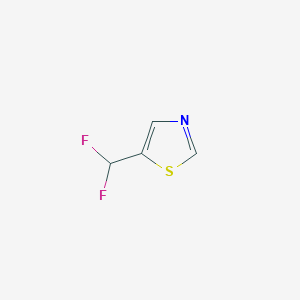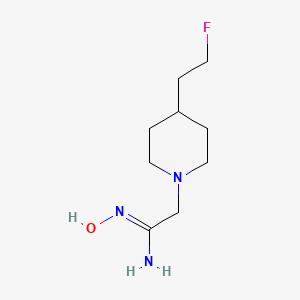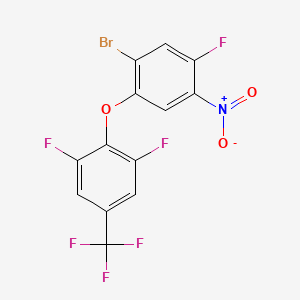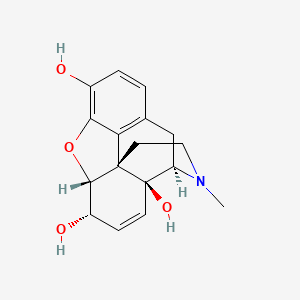
14-Hydroxymorphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Hydroxymorphine is a derivative of morphine, where the 14-position has been hydroxylated. This modification significantly alters its pharmacological properties compared to morphine. It is an opioid analgesic that interacts with opioid receptors in the brain to produce pain-relieving effects. The compound is known for its potent analgesic properties and is used in various medical applications to manage severe pain .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 14-Hydroxymorphine typically involves the hydroxylation of morphine at the 14-position. One common method is the electrochemical N-demethylation of 14-hydroxy morphinans. This process involves the anodic oxidation of the tertiary amine, followed by hydrolysis to yield the target nor-opioids . Another method involves the use of cobalt (II) oxidants to react with morphine derivatives, leading to the formation of 14-hydroxynormorphinones .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods include the use of hazardous chemicals like cyanogen bromide or chloroformates for the selective N-demethylation step . The process is optimized to ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions: 14-Hydroxymorphine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group at the 14-position makes it susceptible to oxidation reactions, which can further modify its structure and pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like cobalt (II) oxidants and reducing agents for specific modifications. The reaction conditions are carefully controlled to ensure the desired chemical transformations without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered pharmacological properties. These derivatives are often studied for their potential use as opioid antagonists or for their improved analgesic effects .
科学的研究の応用
14-Hydroxymorphine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other opioid derivatives. In biology and medicine, it is studied for its potent analgesic effects and its potential use in pain management therapies . The compound is also used in the development of new opioid antagonists, which are crucial in treating opioid overdose cases .
作用機序
The mechanism of action of 14-Hydroxymorphine involves its interaction with opioid receptors in the brain, particularly the mu-opioid receptor. This interaction leads to the activation of signaling pathways that result in analgesic effects. The hydroxyl group at the 14-position enhances its binding affinity and potency compared to morphine .
類似化合物との比較
14-Hydroxymorphine is compared with other similar compounds like oxymorphone and hydromorphone. These compounds also have modifications at the 14-position, which significantly alter their pharmacological properties. For instance, oxymorphone has a carbonyl group at the 6-position, while hydromorphone has a saturated 7,8-double bond . These structural differences result in variations in their potency, receptor affinity, and therapeutic applications .
List of Similar Compounds:- Oxymorphone
- Hydromorphone
- 14-Hydroxydihydromorphine
- 14-Methoxymetopon
Each of these compounds has unique properties that make them suitable for specific medical applications, highlighting the importance of structural modifications in opioid pharmacology .
特性
CAS番号 |
3371-56-0 |
|---|---|
分子式 |
C17H19NO4 |
分子量 |
301.34 g/mol |
IUPAC名 |
(4R,4aS,7S,7aR,12bS)-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,11-12,15,19-21H,6-8H2,1H3/t11-,12+,15-,16-,17+/m0/s1 |
InChIキー |
WYMBHLXUDPDGQJ-BRJGLHKUSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
正規SMILES |
CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


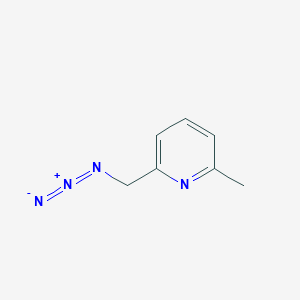
![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
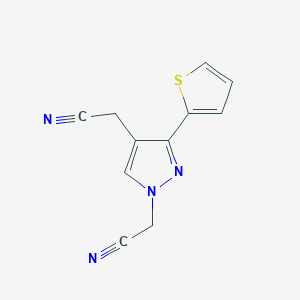
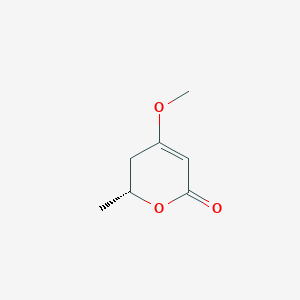
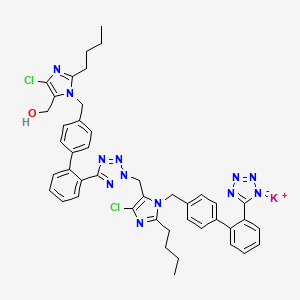
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)


